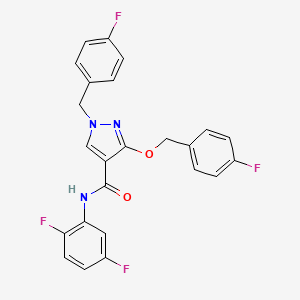![molecular formula C19H17N5O2S B2959074 3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034426-46-3](/img/structure/B2959074.png)
3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Common reactions in the synthesis of similar compounds include coupling reactions, cyclizations, and functional group interconversions .Molecular Structure Analysis
The molecular structure of a compound like this would be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the compound’s atomic connectivity, stereochemistry, and three-dimensional structure .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For example, the indole and triazine rings might undergo electrophilic substitution reactions, while the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and stability under various conditions would be determined through a series of standard laboratory tests .Scientific Research Applications
Synthesis and Biological Activities
The compound of interest, due to its structural complexity involving a thieno[3,2-d][1,2,3]triazin-4(3H)-one core attached to a piperidine and indole moiety, has not been directly referenced in available literature. However, research on structurally related compounds provides insights into potential applications in the synthesis of new hybrid molecules and their biological activities. For instance, hybrid molecules with 1,3,5-triazine and various pharmacophore fragments, including indoline or piperidine, have been synthesized and are promising for studying their biological actions, such as anticoagulant activity due to their inhibitory effect on blood coagulation factors Xa (ChemChemTech, 2023).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer properties of compounds incorporating indole and triazole scaffolds, along with piperidine, morpholine, or piperazine moieties, have been reported. These compounds show significant antimalarial and anticancer activities, underscoring the potential of structurally similar compounds for medicinal applications (Organic Preparations and Procedures International, 2017).
Moreover, compounds featuring a piperazine-2,6-dione structure and derivatives thereof, upon condensation with 1H-indole-2-carboxylic acid, have shown good anticancer activity against various cancer cell lines, suggesting the therapeutic potential of related compounds (Medicinal Chemistry Research, 2013).
Photochromic and Electronic Properties
Research into the photochromic properties of spiro[indoline-naphthaline]oxazine derivatives, including those with piperidine moieties, reveals their significant potential in the development of photo-responsive materials, which could extend to the compound if similar structural features influence its properties (Journal of Molecular Structure, 2015).
Fluorination Effects on Pharmacokinetics
The effects of fluorination on pharmacokinetic profiles have been studied, particularly for compounds with piperidine and piperazine backbones. Fluorinated derivatives exhibit improved oral absorption and bioavailability, suggesting that modifications to similar compounds could enhance their medicinal value (Journal of medicinal chemistry, 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c25-18(16-11-12-3-1-2-4-14(12)20-16)23-8-5-13(6-9-23)24-19(26)17-15(21-22-24)7-10-27-17/h1-4,7,10-11,13,20H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOHWTWRTDFYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-3-nitrophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2958992.png)
![N-(2-methoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2958993.png)
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2958994.png)
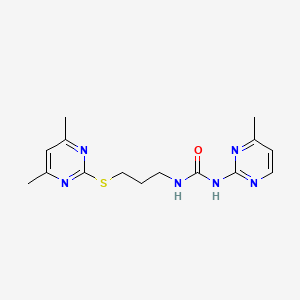
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenoxybenzamide](/img/structure/B2958996.png)
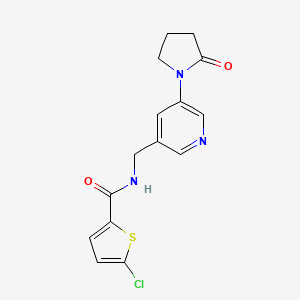
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2958999.png)
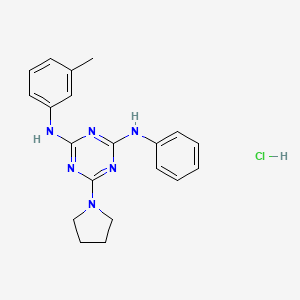
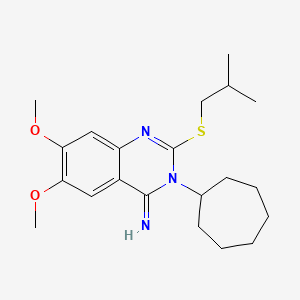

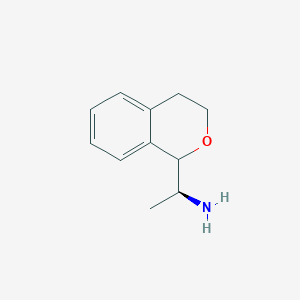
![1-((1R,5S)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2959009.png)
![N-(4-bromophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2959010.png)
